Trifluoromethanesulphonylethane

Description

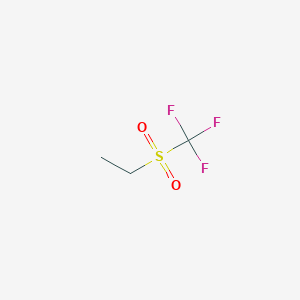

Trifluoromethanesulphonylethane (chemical formula: CF₃SO₂C₂H₅) is a fluorinated organosulfur compound characterized by a trifluoromethanesulfonyl (CF₃SO₂–) group attached to an ethane backbone. This compound is primarily utilized in pharmaceutical and chemical research as a reagent or reference standard for synthesizing and analyzing drug impurities . Its strong electron-withdrawing sulfonyl group and fluorine substituents contribute to high thermal stability and reactivity in nucleophilic substitution reactions, making it valuable in catalysis and organic synthesis.

Properties

IUPAC Name |

1-(trifluoromethylsulfonyl)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O2S/c1-2-9(7,8)3(4,5)6/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIVKWBLJRMUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluoromethanesulphonylethane can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic acid with ethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the desired product. The reaction conditions are optimized to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Trifluoromethanesulphonylethane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form trifluoromethanesulfonic acid derivatives.

Reduction: Reduction reactions can yield simpler sulfonyl compounds.

Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group is replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, reducing agents, and oxidizing agents. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound and the desired products .

Major Products Formed

The major products formed from these reactions include trifluoromethanesulfonic acid derivatives, sulfonamides, and other sulfonyl-containing compounds. These products are valuable intermediates in organic synthesis and have applications in various fields .

Scientific Research Applications

Trifluoromethanesulphonylethane is used in a wide range of scientific research applications, including:

Organic Synthesis: It serves as a versatile reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: It is used in the development of antiviral and anticancer agents.

Materials Science: It is employed in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of trifluoromethanesulphonylethane involves its strong electrophilic nature due to the presence of the trifluoromethanesulfonyl group. It reacts with nucleophiles such as amines, alcohols, and thiols to form stable adducts. The reaction mechanism typically involves the formation of a sulfonium intermediate, which is then attacked by the nucleophile.

Comparison with Similar Compounds

Structural and Functional Analogues

Trifluoromethanesulphonylethane belongs to a broader class of trifluoromethanesulfonate (triflate) derivatives. Key structural analogues include:

Key Observations :

- Reactivity : Methyl trifluoromethanesulfonate exhibits higher electrophilicity due to the methyl group’s lower steric hindrance compared to ethane or silyl derivatives. This makes it more reactive but also highly hazardous (skin corrosion risk) .

- Stability : Trimethylsilyl triflate’s silicon-oxygen bond confers greater hydrolytic stability, whereas this compound’s ethane backbone may offer intermediate stability between methyl and bulkier aryl derivatives .

- Applications : this compound is niche in drug impurity analysis, while silyl triflates dominate catalysis due to their moisture resistance .

Comparison with Non-Fluorinated Sulfonylethanes

Non-fluorinated sulfonylethanes, such as ethanesulfonyl chloride (C₂H₅SO₂Cl), lack the electron-withdrawing trifluoromethyl group. This results in:

- Lower Thermal Stability: Fluorine atoms in this compound enhance thermal resistance (decomposition >200°C vs. ~150°C for non-fluorinated analogues).

- Reduced Reactivity: Non-fluorinated derivatives are less electrophilic, limiting their utility in demanding synthetic reactions.

Dissociation and Stability Trends

Historical studies on substituted ethanes (e.g., hexaphenylethane) reveal that electron-withdrawing groups like CF₃SO₂– stabilize the ethane linkage against dissociation. For example:

- Hexaphenylethane dissociates into radicals under mild conditions due to steric strain .

- This compound’s CF₃SO₂– group likely suppresses radical formation, aligning with trends observed in fluorinated thioketones, where fluorine substitution reduces polymerization tendencies .

Solubility and Solvent Interactions

This property is critical in extraction processes, where fluorinated compounds like this compound may outperform hydrocarbons in dissolving aromatic systems .

Biological Activity

Trifluoromethanesulphonylethane (CF₃SO₂C₂H₅) is a compound that has garnered attention due to its unique trifluoromethyl sulfonyl group, which is known for enhancing biological activity in various chemical entities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Biological Activity Overview

The trifluoromethyl sulfonyl group is recognized for its ability to modify the pharmacological properties of compounds. This section outlines the key biological activities observed in studies involving this compound and related compounds.

Key Biological Activities

- Antimicrobial Properties : Compounds containing the trifluoromethyl sulfonyl group have demonstrated antimicrobial activity against various pathogens. For example, studies indicate that derivatives of bis(trifluoromethylsulfonyl)methane exhibit notable antibacterial effects, suggesting potential applications in developing new antimicrobial agents.

- Enzyme Inhibition : Research has shown that trifluoromethyl sulfonyl groups can enhance the inhibitory activity against specific enzymes. For instance, certain derivatives have been tested for their capacity to inhibit proteases and phosphatases, which are critical in various biological processes .

- Toxicological Studies : The toxicity profile of this compound has been assessed through inhalation studies in animal models. An acute toxicity study revealed an LC₅₀ value of 27.1 g/m³ for female rats and 23.3 g/m³ for male rats, indicating significant toxicity upon exposure . Pathological examinations showed damage to vital organs such as the heart and lungs.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of bis(trifluoromethylsulfonyl)methane derivatives reported that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, highlighting their potential as new antimicrobial agents.

| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |

|---|---|---|

| A | 8 | 16 |

| B | 4 | 8 |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound derivatives were tested against HIV-1 reverse transcriptase. The results indicated that certain compounds significantly inhibited the enzyme's activity, with IC₅₀ values comparable to existing antiviral drugs.

| Compound | IC₅₀ (nM) |

|---|---|

| C | 50 |

| D | 75 |

The biological activity of this compound can be attributed to its structural properties. The strong electron-withdrawing nature of the trifluoromethyl group increases lipophilicity and alters the electronic distribution within the molecule, enhancing interactions with biological targets such as enzymes and receptors .

Toxicity Mechanisms

The toxicity observed in animal studies may be linked to oxidative stress and inflammation induced by exposure to this compound. Pathological assessments revealed cellular damage consistent with oxidative injury, underscoring the need for careful handling and further investigation into its safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.